
Phthalhydrazide
Overview
Description
Phthalhydrazide, with the chemical formula C8H6N2O2, is a white crystalline solid characterized by its phthalyl and hydrazide functional groups . It is commonly used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . Additionally, it serves as a crosslinking agent in the production of polymers and as a corrosion inhibitor in metal coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phthalhydrazide can be synthesized from phthalic anhydride through a reaction with hydrazine . The reaction typically involves heating phthalic anhydride with hydrazine hydrate in a solvent such as ethanol or acetic acid. The reaction mixture is then refluxed, and the product is purified by recrystallization from a suitable solvent .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in large reactors, and the product is isolated by filtration and recrystallization . The purity of the final product is ensured through multiple recrystallization steps and quality control measures.
Chemical Reactions Analysis
Condensation Reactions
Phthalhydrazide participates in condensation reactions with aromatic aldehydes in the presence of a base catalyst to yield coumarin-fused triazolopyrimidines.
Example: Synthesis of coumarin-fused triazolopyrimidines using this compound-functionalized MCM-41 (P-MCM-41) as a reusable catalyst .
Catalyst | Reaction Conditions | Yield (%) | Reusability |
---|---|---|---|
P-MCM-41 | 110 °C, solvent-free | 90 | Yes |
CPS-MCM-41 | Traditional solvent system | 75 | No |
Substitution Reactions
This compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted derivatives. The exact conditions and reagents for these reactions vary based on the desired derivative.
Cyclization Reactions
This compound reacts with diketones and aromatic aldehydes under reflux conditions to form phthalazine derivatives.
Example: One-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives .
A mixture of this compound, substituted benzaldehyde, and malononitrile with Cu(OTf)2 in ethanol was refluxed to yield the desired product . A similar reaction can occur with dimedone and aromatic aldehydes .
Electrocatalytic Transformations
This compound can undergo electrocatalytic transformation with aromatic aldehydes and malononitrile to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones . This reaction occurs in an undivided cell, providing high yields in short reaction times .
Example: Electrocatalytic transformation of this compound, aromatic aldehydes, and malononitrile .
Chemiluminescence
This compound exhibits chemiluminescence upon reaction with hydroxyl radicals . This property has been utilized in chemiluminescence methods for detecting hydroxyl radicals .
As a Catalyst
This compound can act as a catalyst in organic reactions. For example, this compound-functionalized MCM-41 is a reusable base catalyst for synthesizing coumarin-fused triazolopyrimidines .
Other reactions
This compound is a valuable structural unit in synthesizing various heterocyclic compounds . It can be used in one-pot multicomponent reactions to create complex molecules .
Scientific Research Applications
Chemical Synthesis
Catalysis in Organic Reactions
Phthalhydrazide has been utilized as a functional group in the synthesis of various heterocyclic compounds. One notable application is its role as a catalyst in the synthesis of coumarin-fused triazolopyrimidines. Researchers have developed a this compound-functionalized MCM-41 catalyst that demonstrates high reusability without loss of activity. The catalyst facilitates a three-component reaction involving 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes under solvent-free conditions. The efficiency of this catalyst is highlighted in Table 1 below:
Catalyst | Reaction Conditions | Yield (%) | Reusability |
---|---|---|---|
P-MCM-41 | 110 °C, solvent-free | 90 | Yes |
CPS-MCM-41 | Traditional solvent system | 75 | No |
Synthesis of Bioactive Compounds
This compound is also involved in the synthesis of pyrazolophthalazine derivatives, which have shown potential pharmacological activities. These derivatives are synthesized through reactions where this compound acts as a key reagent, facilitating the formation of complex structures that exhibit biological activity against various diseases .
Analytical Chemistry
Chemiluminescence Method for Hydroxyl Radical Detection
A significant application of this compound is in the development of a chemiluminescence method for detecting hydroxyl radicals. This method utilizes this compound's ability to undergo hydroxylation to produce a luminescent compound when oxidized under alkaline conditions. The detection limits achieved were notably low, indicating the method's sensitivity and applicability in environmental monitoring .
Pharmaceutical Applications
Potential Antiviral Activity
This compound derivatives have been explored for their antiviral properties, particularly against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). In a study focusing on peptide analogues derived from this compound, researchers identified potent inhibitors that could lead to new therapeutic options for viral infections .
Environmental Applications
Hydroxyl Radical Production Studies
The chemiluminescence method employing this compound has been adapted for use in natural systems to study hydroxyl radical production from various environmental processes. This application is crucial for understanding oxidative stress in ecosystems and evaluating the impact of pollutants .
Case Study 1: Synthesis of Coumarin-Fused Triazolopyrimidines
In this study, researchers synthesized coumarin-fused triazolopyrimidines using this compound-functionalized MCM-41 as a catalyst. The reaction demonstrated high yields and reusability over multiple cycles, showcasing the effectiveness of this compound in catalysis.
Case Study 2: Detection of Hydroxyl Radicals
A novel method was developed using this compound to detect hydroxyl radicals generated through γ-radiolysis of water. This method proved effective in various matrices, including artificial seawater, highlighting its potential for environmental monitoring.
Mechanism of Action
The mechanism of action of phthalhydrazide involves its ability to act as a nucleophile in various chemical reactions . It can form stable complexes with electrophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Phthalhydrazide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions . Similar compounds include:
Phthalazine: A nitrogen-containing heterocycle with similar reactivity.
Hydrazine derivatives: Compounds with hydrazine functional groups that exhibit similar nucleophilic properties.
This compound stands out due to its ability to form complex heterocyclic structures and its applications in various fields .
Biological Activity
Phthalhydrazide is a nitrogen-containing organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis of derivatives, and relevant case studies.
Overview of this compound
This compound, also known as 1,2-phenylenediamine, is a hydrazine derivative that serves as a precursor for various biologically active compounds. Its structure allows for modifications that can enhance its pharmacological properties.
Biological Activities
This compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : this compound derivatives have shown significant antimicrobial effects against various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : Studies indicate that certain this compound derivatives possess cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .
- Anti-inflammatory Effects : Compounds derived from this compound have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Analgesic and Antipyretic Activities : Some derivatives have been reported to exhibit pain-relieving and fever-reducing effects, indicating their utility in pain management .
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various methods, often involving one-pot reactions with aromatic aldehydes and malononitrile. These reactions are typically catalyzed by substances such as DMAP (4-Dimethylaminopyridine) or sodium hydrogen carbonate, resulting in high yields and diverse structural variations .
Table 1: Synthesis Conditions for this compound Derivatives
Catalyst | Molar Ratio (this compound:Aldehyde:Malononitrile) | Yield (%) | Reaction Time (hours) |
---|---|---|---|
DMAP | 1:1.1:1.1 | 85 | 2 |
Sodium Bicarbonate | 1:1:1 | 90 | 1 |
Ethanol Solvent | - | - | - |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the this compound structure significantly enhanced antimicrobial potency compared to the parent compound .
Case Study 2: Anticancer Effects
Another research project focused on the cytotoxic effects of this compound derivatives on human cancer cell lines. The study found that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting their potential as anticancer agents .
The biological activities of this compound and its derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes in inflammation.
- Cell Cycle Interference : Certain compounds disrupt the cell cycle in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound derivatives may induce oxidative stress in microbial cells, contributing to their antimicrobial effects .
Properties
IUPAC Name |
2,3-dihydrophthalazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871842 | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-69-8 | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1445-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1445-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydro-1,4-phthalazinedione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrophthalazine-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of phthalhydrazide?
A1: this compound (2,3-dihydrophthalazine-1,4-dione) is a heterocyclic compound with the molecular formula C8H6N2O2. [, ] It consists of a benzene ring fused to a pyridazine ring, with two carbonyl groups at positions 1 and 4.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 162.15 g/mol. [, ]
Q3: What spectroscopic data is available for this compound?
A3: this compound exhibits characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows prominent bands corresponding to carbonyl stretching vibrations. [] Additionally, proton magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectra provide insights into its structure and electronic environment. [, ]
Q4: Is this compound stable under different conditions?
A4: this compound exhibits remarkable stability under various conditions. For example, it remains stable during the melt crystallization of poly(lactic acid), demonstrating its compatibility with polymeric materials. [] Moreover, its stability in different solvents allows for diverse synthetic applications. [, ]
Q5: What are the catalytic properties of this compound?
A5: this compound and its derivatives have emerged as versatile catalysts in organic synthesis. For instance, this compound-functionalized MCM-41 (a mesoporous silica material) acts as a reusable base catalyst in the synthesis of coumarin-fused triazolopyrimidines. [] Additionally, this compound nanoparticles demonstrate photocatalytic activity in the degradation of azo dyes and other contaminants. []
Q6: How does this compound function as a photocatalyst?
A6: this compound exhibits photocatalytic activity through a photoreduction mechanism. [] Upon light irradiation, it interacts with the target molecule, facilitating electron transfer processes that lead to the degradation of the contaminant.
Q7: What reactions can this compound catalyze?
A7: this compound and its derivatives have been employed as catalysts in various reactions, including:
- Synthesis of coumarin-fused triazolopyrimidines []
- Degradation of azo dyes, 4-nitrophenol, and permanganate []
- Tandem N-arylation of phthalhydrazides with cyclic iodoniums to yield dihydrobenzo[c]cinnolines []
- One-pot synthesis of tetrahydro-2,6-dioxopyrimidin-4-yl-2,3-dihydrophthalazine-1,4-dione derivatives []
Q8: Have computational methods been applied to study this compound?
A8: While the provided abstracts do not elaborate on specific computational studies, computational chemistry tools could potentially be employed to investigate various aspects of this compound. For instance, molecular docking simulations could explore its interactions with biological targets, while density functional theory (DFT) calculations could provide insights into its electronic structure and reactivity.
Q9: How do structural modifications affect the properties of this compound?
A9: Studies have demonstrated that introducing substituents on the this compound scaffold can significantly alter its properties. For instance, incorporating styryl groups at the 4-position impacts the chemiluminescence quantum yields and emission wavelengths. [] Furthermore, adding crown ether moieties influences its chemiluminescence behavior in the presence of metal ions. []
Q10: How is the stability of this compound improved for practical applications?
A10: The inherent stability of this compound contributes to its utility in various applications. In the context of materials science, its incorporation as a nucleating agent in poly(lactic acid) enhances the crystallization rate without compromising the composite's stability. [] While the provided abstracts do not specify formulation strategies for this compound, researchers might explore encapsulation techniques or modifications to improve its solubility or bioavailability for specific applications.
Q11: How is this compound used in materials science?
A11: this compound has shown promise as a nucleating agent for poly(lactic acid) (PLA). [] Adding this compound to PLA accelerates the crystallization process, enhancing its thermal and mechanical properties. This makes PLA composites more suitable for various applications.
Q12: How is this compound utilized in organic synthesis?
A12: this compound serves as a valuable building block and reagent in organic synthesis. It participates in diverse reactions, leading to the formation of various heterocyclic compounds with potential biological activities. [, , , , , , , , , , , , , , , ]
Q13: What is known about the biological activity of this compound derivatives?
A13: Derivatives of this compound have been explored for their potential use in biological applications. For example, a study investigated the use of sodium aminothis compound (APH) in a rat model of Type 2 diabetes. [] The study found that APH increased the mass of extra-islet insulin-producing cells, potentially offering therapeutic benefits. Additionally, other studies investigated this compound derivatives as inhibitors for the severe acute respiratory syndrome (SARS) 3C-like protease. []
Q14: Are there any environmental concerns regarding this compound?
A14: While the provided abstracts primarily focus on the chemical and material aspects of this compound, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential ecotoxicological effects is crucial for responsible use and disposal.
Q15: What analytical techniques are used to study this compound?
A15: Various analytical techniques are employed to characterize and quantify this compound, including:
- Spectroscopy: Infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and electrochemiluminescence (ECL) [, ] are used to identify and characterize this compound and its derivatives.
- Microscopy: Scanning electron microscopy (SEM) [, ], polarized optical microscopy (POM) [], and scanning tunneling microscopy (STM) [] are used to investigate the morphology and self-assembly properties of this compound and its derivatives.
- Chromatography: High-performance liquid chromatography (HPLC) [] is used to separate and quantify this compound and its derivatives in complex mixtures.
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